

The Initial Discovery and Development of Imidafenacin: A Technical Overview

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Compound of Interest		
Compound Name:	Imidafenacin hydrochloride	
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Foreword

Imidafenacin stands as a significant advancement in the pharmacological management of overactive bladder (OAB). Its development narrative is a compelling case study in targeted drug design, emphasizing receptor selectivity to enhance therapeutic efficacy while mitigating adverse effects. This technical guide provides an in-depth exploration of the initial discovery and development history of Imidafenacin, tailored for researchers, scientists, and drug development professionals. We will delve into the core preclinical and pharmacological data, present detailed experimental methodologies, and visualize the key signaling pathways integral to its mechanism of action.

Genesis of Imidafenacin: Discovery and Development Timeline

Imidafenacin, identified by the code KRP-197 or ONO-8025, was discovered and developed by the Japanese pharmaceutical company, Kyorin Pharmaceutical Co., Ltd.[1]. Recognizing the need for a more tolerable treatment for OAB, Kyorin's research focused on developing a muscarinic receptor antagonist with a specific pharmacological profile.

The development and commercialization of Imidafenacin have been marked by a series of strategic collaborations and approvals:



- Co-development and Co-marketing: In Japan, Imidafenacin was co-developed and co-marketed with Ono Pharmaceutical Co., Ltd.[2][3][4].
- First Approval: The drug received its first approval in Japan on April 17, 2007, and was subsequently launched in June 2007 under the brand names Uritos® (by Kyorin) and Staybla® (by Ono)[2][3][5][6].
- Global Partnerships: Kyorin Pharmaceutical entered into several agreements to expand Imidafenacin's global reach:
 - Eisai Co., Ltd.: Granted exclusive rights for development and marketing in China, India, Sri Lanka, and ASEAN countries in 2009[1].
 - Daiichi Sankyo Brasil: An agreement for development and marketing in Brazil was reached in 2011[7].
 - R-Pharm: Exclusive rights for development and marketing in Russia and neighboring nations were granted in 2014[6].
 - Faes Farma, S.A.: A collaboration for exclusive development and distribution rights in Latin America was established in 2018[8].

Pharmacological Profile: Mechanism of Action and Receptor Selectivity

Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs). Its therapeutic effect in OAB stems from its high affinity for the M3 and M1 receptor subtypes and a comparatively lower affinity for the M2 subtype[9][10]. This selectivity is crucial for its favorable side-effect profile.

The detrusor muscle of the bladder, which is responsible for bladder contraction, is rich in M3 receptors. By blocking these receptors, Imidafenacin inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB, such as urinary urgency and frequency[10][11].

The M1 receptors are believed to be involved in the prejunctional facilitation of acetylcholine release in the bladder. Antagonism of M1 receptors by Imidafenacin may further contribute to



the reduction of bladder hyperactivity[9][10].

The lower affinity for M2 receptors, which are also present in the bladder but are more predominant in cardiac tissue, contributes to a reduced risk of cardiac side effects. Furthermore, the selectivity of Imidafenacin for bladder receptors over those in the salivary glands is a key factor in the lower incidence of dry mouth, a common and often treatment-limiting side effect of less selective antimuscarinic agents[9].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies that characterize the pharmacological profile of Imidafenacin.

Table 1: Muscarinic Receptor Binding Affinities of Imidafenacin in Rat Tissues

Tissue	Predominant Receptor Subtypes	Dissociation Constant (Kd) (nM)
Submaxillary Gland	M1, M3	0.4 - 0.7
Prostate	M1, M3	0.4 - 0.7
Cerebral Cortex	M1	0.4 - 0.7
Bladder	M2, M3	1.2 - 1.4
Lung	M2, M3	1.2 - 1.4
Colon	M2, M3	1.2 - 1.4
Heart	M2	2.2 - 4.5
Cerebellum	M2	2.2 - 4.5

Data from radioligand binding assays using [3H]imidafenacin.

Table 2: In Vitro and In Vivo Pharmacological Activity of Imidafenacin



Parameter	Species	Experimental Model	Value
In Vitro			
IC50 for M3 Receptor	-	-	0.3 nM
In Vivo			
ID50 (Inhibition of CCh-induced bladder capacity decrease)	Rat	Conscious rats	0.055 mg/kg
ID30 (Inhibition of distention-induced rhythmic bladder contraction)	Rat	Conscious rats	0.17 mg/kg
ID50 (Inhibition of CCh-stimulated salivary secretion)	Rat	Conscious rats	1.5 mg/kg
Minimum Effective Dose (Increase in bladder capacity)	Rat	Urethane- anesthetized rats	0.003 mg/kg (i.v.)

Key Experimental Protocols

This section details the methodologies employed in the pivotal preclinical studies that elucidated the pharmacological properties of Imidafenacin.

Radioligand Binding Assays for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Kd and Ki values) of Imidafenacin for muscarinic receptor subtypes in various tissues.

Protocol:



 Tissue Preparation: Tissues (e.g., rat bladder, submaxillary gland, heart, brain regions) are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

Binding Assay:

- Saturation Binding: Membrane preparations are incubated with increasing concentrations
 of a radiolabeled ligand (e.g., [3H]N-methylscopolamine or [3H]imidafenacin) in the
 absence (total binding) or presence (non-specific binding) of a high concentration of a
 non-labeled antagonist (e.g., atropine).
- Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing drug (Imidafenacin).
- Incubation: Incubations are typically carried out at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
- Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard analysis to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd). Competition binding data are analyzed using non-linear regression to determine the IC50 value, from which the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Bladder Function and Salivary Secretion in Rats

Objective: To evaluate the functional effects of Imidafenacin on bladder capacity, bladder contractions, and salivary secretion in living animals.

Protocol:



- Animal Model: Male Sprague-Dawley or Wistar rats are used.
- Bladder Capacity and Rhythmic Contractions:
 - Animals are anesthetized (e.g., with urethane).
 - A catheter is inserted into the bladder via the urethra for cystometry.
 - The bladder is filled with saline at a constant rate to induce rhythmic contractions.
 - Bladder pressure is monitored to measure bladder capacity and the frequency and amplitude of contractions.
 - Imidafenacin or vehicle is administered intravenously or orally, and the effects on bladder parameters are recorded.
- Carbamylcholine (CCh)-Induced Decrease in Bladder Capacity:
 - Conscious rats are used.
 - A bladder catheter is implanted for saline infusion.
 - CCh, a muscarinic agonist, is administered to induce bladder contractions and decrease bladder capacity.
 - Imidafenacin is administered prior to CCh, and its ability to prevent the CCh-induced decrease in bladder capacity is quantified to determine the ID50.
- Salivary Secretion:
 - Animals are anesthetized.
 - The submandibular duct is cannulated to collect saliva.
 - Salivation is stimulated by the administration of a muscarinic agonist (e.g., CCh or pilocarpine).



 Imidafenacin is administered, and its inhibitory effect on the volume of secreted saliva is measured to determine the ID50.

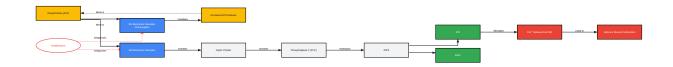
Signaling Pathways

The therapeutic and adverse effects of Imidafenacin are dictated by its interaction with the signaling pathways downstream of M1, M2, and M3 muscarinic receptors.

M3 and M1 Receptor Signaling in the Bladder Detrusor Muscle

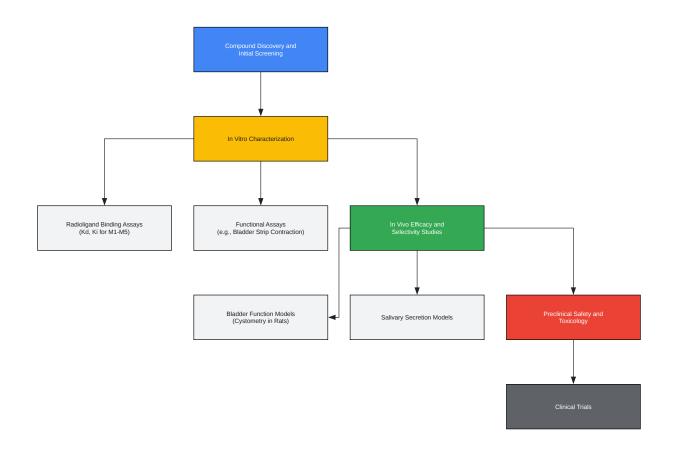
Activation of M3 receptors on the detrusor smooth muscle by acetylcholine is the primary driver of bladder contraction. M1 receptor activation on presynaptic nerve terminals is thought to enhance acetylcholine release, further promoting contraction. Imidafenacin's antagonism of both these receptors leads to bladder relaxation and increased capacity.











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